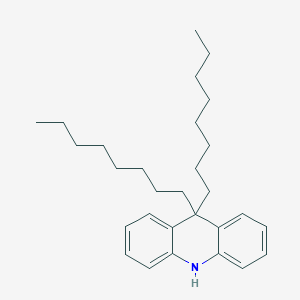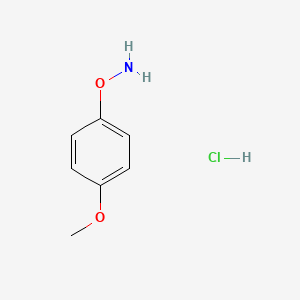
O-(4-Methoxyphenyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Methoxyphenyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C7H10ClNO2 . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-methoxyphenyl group. This compound is typically found as a white to off-white crystalline powder and is soluble in water and alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxime Hydrolysis Method: One common method involves the hydrolysis of oximes.
Electrodialysis Coupled with Hydrolysis: A novel method involves the coupling of electrodialysis with oxime hydrolysis.
Industrial Production Methods: Industrial production often employs the oxime hydrolysis method due to its simplicity and efficiency. The process involves the use of mild reaction conditions and readily available reagents, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(4-Methoxyphenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso compounds.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Produces nitroso derivatives.
Reduction: Yields the corresponding amine.
Substitution: Results in various substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Oximes: O-(4-Methoxyphenyl)hydroxylamine Hydrochloride is used in the synthesis of oximes, which are important intermediates in organic synthesis.
Biology and Medicine:
Antibiotic Production: It is used in the synthesis of cephalosporin antibiotics, such as cefuroxime.
Antifungal Agents: The compound is also employed in the production of phenoxyfungin-based fungicides.
Industry:
Photographic Chemicals: It is used in the preparation of photographic developing agents.
Agricultural Chemicals: The compound is utilized in the synthesis of low-toxicity pesticides and herbicides.
Mechanism of Action
The mechanism of action of O-(4-Methoxyphenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, modifying their activity and function.
Comparison with Similar Compounds
- O-(4-Methylphenyl)hydroxylamine Hydrochloride
- O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride
- O-(4-Chlorophenyl)hydroxylamine Hydrochloride
Comparison:
- O-(4-Methoxyphenyl)hydroxylamine Hydrochloride is unique due to the presence of a methoxy group, which can influence its reactivity and solubility compared to other similar compounds. For instance, the methoxy group can increase the electron density on the aromatic ring, making it more reactive in electrophilic substitution reactions .
Properties
Molecular Formula |
C7H10ClNO2 |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
O-(4-methoxyphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-9-6-2-4-7(10-8)5-3-6;/h2-5H,8H2,1H3;1H |
InChI Key |
RKUVZXWTQAVTCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)
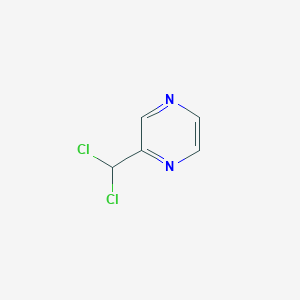

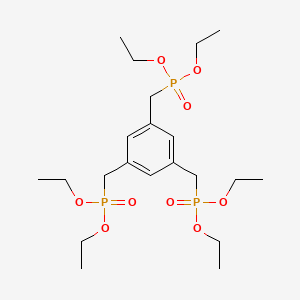
![2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole](/img/structure/B13702017.png)
![1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)
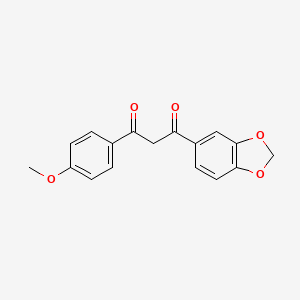

![N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide](/img/structure/B13702027.png)
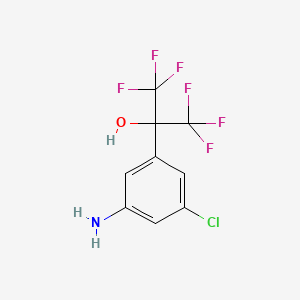
![Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate](/img/structure/B13702035.png)
![2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13702040.png)
